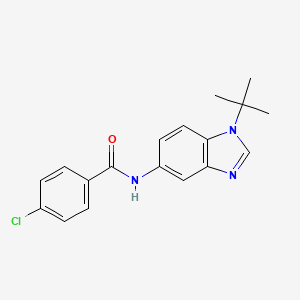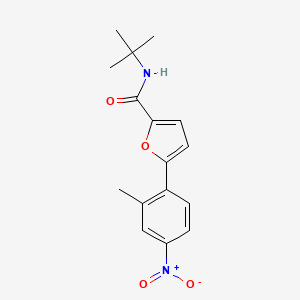![molecular formula C16H14N2O3 B5802455 5-[(3-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5802455.png)
5-[(3-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole, commonly known as MPPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has shown potential in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of MPPO is still under investigation. However, studies suggest that it works by inhibiting the activity of certain enzymes and proteins in the body, leading to the inhibition of various biological processes. MPPO has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MPPO has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body. Additionally, MPPO has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic mice. MPPO has also been shown to reduce cholesterol levels in the blood and improve lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of MPPO is its versatility in scientific research. It has shown potential in various fields, including medicinal chemistry, biochemistry, and pharmacology. Additionally, MPPO is relatively easy to synthesize and has high purity and yield. However, one of the limitations of MPPO is its limited solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for the research of MPPO. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of MPPO and its interaction with various enzymes and proteins in the body. Furthermore, the development of new synthesis methods for MPPO can lead to the production of new derivatives with improved properties and potential applications.
Conclusion:
In conclusion, MPPO is a chemical compound that has shown potential in various scientific research applications. Its unique properties make it a versatile compound that can be used in various fields of research. Further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of MPPO involves the reaction of 3-methoxybenzyl alcohol and phenylglyoxylic acid hydrazide in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with sodium hydroxide to obtain MPPO. The synthesis of MPPO has been optimized to ensure high yield and purity.
Applications De Recherche Scientifique
MPPO has shown potential in various scientific research applications. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. MPPO has also been studied for its antioxidant properties and has shown to scavenge free radicals effectively. Additionally, MPPO has been studied for its antifungal and antibacterial properties and has shown to inhibit the growth of various fungi and bacteria.
Propriétés
IUPAC Name |
5-[(3-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-19-13-8-5-9-14(10-13)20-11-15-17-16(18-21-15)12-6-3-2-4-7-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIKRDFZGCCWEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

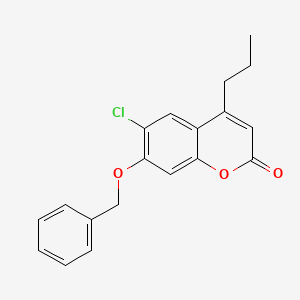
![1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine](/img/structure/B5802388.png)

![methyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5802404.png)


![2-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5802418.png)
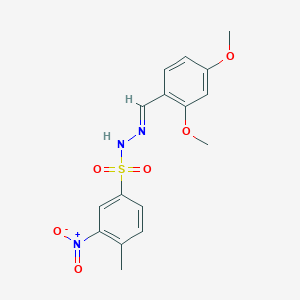
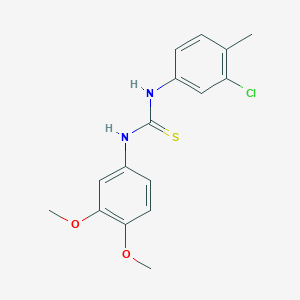
![3-[4-(4-morpholinyl)phenyl]-2-phenylacrylonitrile](/img/structure/B5802435.png)
![ethyl 2-[(ethoxycarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5802446.png)
